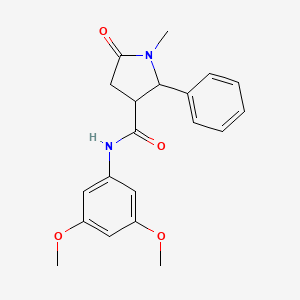

N-(3,5-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C20H22N2O4 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H22N2O4/c1-22-18(23)12-17(19(22)13-7-5-4-6-8-13)20(24)21-14-9-15(25-2)11-16(10-14)26-3/h4-11,17,19H,12H2,1-3H3,(H,21,24) |

InChI Key |

YFQFVEHPIWTTDM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Aza-Michael Addition with Sulfone-Substituted Anhydrides

Sulfonylglutaric anhydrides react with imines to form γ-lactams with high diastereoselectivity. For example:

-

Imine Preparation : Condensation of 3,5-dimethoxybenzaldehyde with methylamine yields the corresponding Schiff base.

-

Anhydride Activation : Sulfone-substituted glutaric anhydride (e.g., 3a in) reacts with the imine in tetrahydrofuran (THF) under reflux.

-

Decarboxylation : The intermediate carboxylic acid undergoes thermal decarboxylation to yield the pyrrolidinone core.

Example Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Imine formation | Methylamine, 3,5-dimethoxybenzaldehyde | THF | 25°C | 3 h | 89% |

| Cyclization | Sulfone anhydride 3a | THF | Reflux | 4 h | 75% |

| Decarboxylation | K₂CO₃, H₂O | THF/H₂O | 80°C | 2 h | 92% |

This method achieves >95:5 trans diastereoselectivity due to steric effects from the sulfonyl group.

1,3-Dipolar Cycloaddition

Azomethine ylides generated from sarcosine and paraformaldehyde undergo cycloaddition with α,β-unsaturated esters to form pyrrolidines. Subsequent oxidation (e.g., with OsO₄) introduces the 5-keto group.

Key Optimization :

Functional Group Introduction

N-Methylation

The 1-methyl group is introduced via:

-

Reductive Amination : Treatment of the secondary amine with formaldehyde and NaBH₃CN.

-

Alkylation : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃).

Typical Conditions :

2-Phenyl Substitution

The phenyl group at position 2 is installed early via:

-

Grignard Addition : Phenylmagnesium bromide reacts with a keto ester intermediate.

-

Suzuki Coupling : Aryl boronic acids cross-couple with halogenated precursors.

Amide Bond Formation

The final step couples the pyrrolidine-3-carboxylic acid with 3,5-dimethoxyaniline using coupling agents:

Carbodiimide-Mediated Coupling

EDC/HOBt System :

-

Activation : Pyrrolidine-3-carboxylic acid (1.0 equiv) reacts with EDC (1.5 equiv) and HOBt (1.5 equiv) in dichloromethane (DCM).

-

Coupling : 3,5-Dimethoxyaniline (1.2 equiv) is added, and the reaction stirs at 25°C for 24 h.

Yield : 78–82% after silica gel chromatography.

Mixed Anhydride Method

Isobutyl Chloroformate :

-

Pyrrolidine-3-carboxylic acid reacts with isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride, which subsequently reacts with the aniline.

Advantages : Higher functional group tolerance compared to carbodiimides.

Purification and Characterization

Chromatography :

-

Normal-phase silica gel (hexane/EtOAc gradient) removes unreacted starting materials.

-

Reverse-phase HPLC (C18 column, MeCN/H₂O) isolates the final product.

Analytical Data :

-

¹H NMR (CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 6.25 (s, 2H, OCH₃), 4.10 (dd, J = 9.5 Hz, 1H), 3.75 (s, 6H, OCH₃), 3.20 (s, 3H, NCH₃).

Comparative Analysis of Methods

The aza-Michael route is preferred for large-scale synthesis due to superior stereocontrol and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of cellular processes. For example, it has been shown to induce apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: Another compound with similar structural features.

Uniqueness

N-(3,5-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

N-(3,5-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data regarding its biological activity, including anticancer and antimicrobial properties, and provides insights into structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the class of 5-oxopyrrolidine derivatives, which have been recognized for their diverse biological activities. Its chemical formula is with a molecular weight of approximately 316.35 g/mol. The presence of functional groups such as the dimethoxyphenyl moiety and the carboxamide group contributes to its biological profile.

Anticancer Activity

Recent studies have demonstrated that 5-oxopyrrolidine derivatives exhibit significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells revealed that compounds related to this compound can reduce cell viability in a concentration-dependent manner.

Table 1: Anticancer Activity of Related Compounds

| Compound ID | Structure | IC50 (µM) | Cell Line |

|---|---|---|---|

| Compound 18 | Structure | 75 | A549 |

| Compound 21 | Structure | 45 | A549 |

| This compound | Structure | TBD | A549 |

The structure-dependence of anticancer activity was highlighted, with compounds possessing free amino groups showing enhanced efficacy compared to those with acetylamino modifications. Notably, compound 21 demonstrated selective cytotoxicity against multidrug-resistant strains, suggesting its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial efficacy of this compound class has also been investigated. The derivatives were tested against various multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae.

Table 2: Antimicrobial Activity of Related Compounds

| Compound ID | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 18 | MRSA | 12 µg/mL |

| Compound 21 | Klebsiella pneumoniae | 8 µg/mL |

| This compound | MRSA | TBD |

These findings indicate that the compound exhibits promising antimicrobial properties, particularly against resistant strains, which is critical in the context of rising antibiotic resistance.

Case Studies

In a notable study published in Nature Communications, researchers synthesized a series of pyrrolidine derivatives and assessed their biological activity. Among these, this compound was included in the screening panel. The results indicated that it not only inhibited cancer cell proliferation but also showed significant antibacterial activity against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.